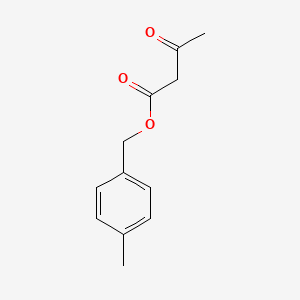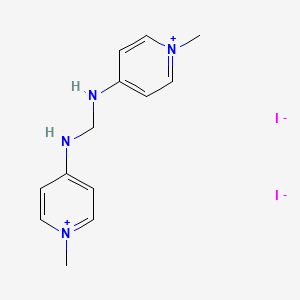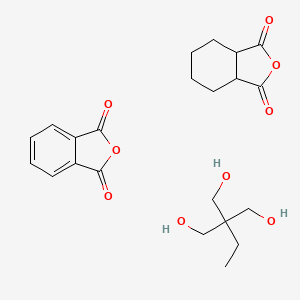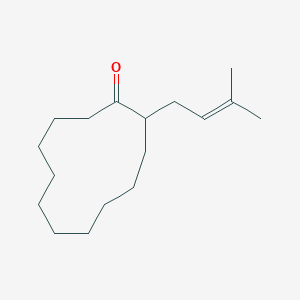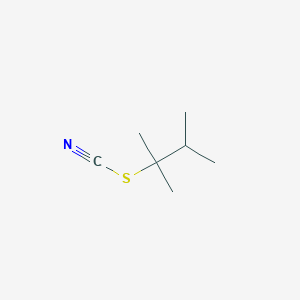
2,3-Dimethylbutan-2-yl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylbutan-2-yl thiocyanate: is an organic compound characterized by the presence of a thiocyanate group attached to a 2,3-dimethylbutan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylbutan-2-yl thiocyanate typically involves the nucleophilic substitution of halogenated compounds with thiocyanate salts. A common method includes the reaction of 2,3-dimethylbutan-2-yl chloride with potassium thiocyanate in an appropriate solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and yields the desired thiocyanate derivative .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of hydroalcoholic media has been reported to facilitate the nucleophilic substitution reaction, allowing for the preparation of thiocyanate derivatives on a gram scale with excellent yields .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylbutan-2-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and thiocyanate salts, with reactions typically carried out in polar solvents like acetone or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various alkyl thiocyanates.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
2,3-Dimethylbutan-2-yl thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dimethylbutan-2-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to the inhibition of enzymatic activity or alteration of protein function. The pathways involved include nucleophilic substitution and coordination with metal centers .
Comparison with Similar Compounds
2,3-Dimethylbutane: A hydrocarbon with a similar carbon skeleton but lacking the thiocyanate group.
2,3-Dimethylbutan-2-ol: An alcohol derivative with a hydroxyl group instead of a thiocyanate group.
2,3-Dimethylbutan-2-one: A ketone derivative with a carbonyl group in place of the thiocyanate group.
Uniqueness: The thiocyanate group allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
61406-90-4 |
|---|---|
Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
2,3-dimethylbutan-2-yl thiocyanate |
InChI |
InChI=1S/C7H13NS/c1-6(2)7(3,4)9-5-8/h6H,1-4H3 |
InChI Key |
KORDBODAQRNTSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


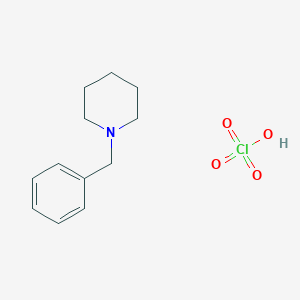
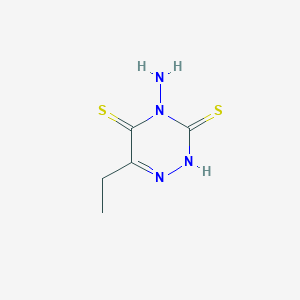
![Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14566667.png)
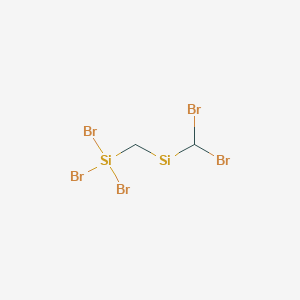
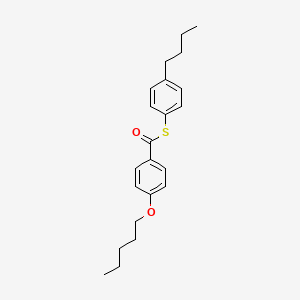
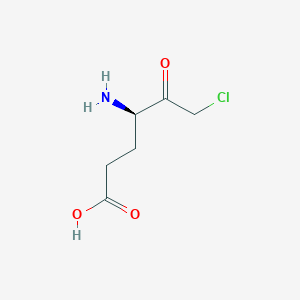
![7-[(1S,5R)-2-oxo-5-(2-phenylethyl)cyclopentyl]heptanoic acid](/img/structure/B14566694.png)
